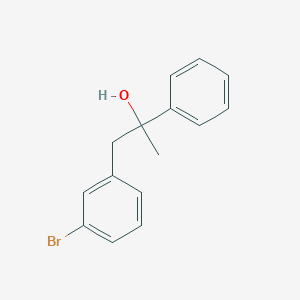

1-(3-bromophenyl)-2-phenylpropan-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYOVDJLZXAOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 3 Bromophenyl 2 Phenylpropan 2 Ol

Regioselective and Stereoselective Synthesis Pathways of 1-(3-bromophenyl)-2-phenylpropan-2-ol

The primary route for the synthesis of this compound involves the nucleophilic addition of an organometallic reagent to a ketone. A common and effective method is the Grignard reaction, where 3-bromobenzylmagnesium bromide reacts with acetophenone (B1666503). This reaction directly forms the carbon skeleton of the target molecule.

General Reaction Scheme:

Figure 1: Grignard reaction for the synthesis of this compound.

This approach is highly regioselective, as the Grignard reagent will selectively attack the electrophilic carbonyl carbon of acetophenone. khanacademy.org However, controlling the stereochemistry at the newly formed chiral center requires more sophisticated strategies.

Diastereoselective Control in the Formation of this compound

When a chiral ketone is used as a starting material, the addition of a Grignard reagent can lead to the formation of diastereomers. The inherent chirality of the ketone can influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer over the other. nih.govtaylorfrancis.com The stereochemical outcome is often rationalized using models like the Felkin-Anh model, which predicts the approach of the nucleophile from the least hindered face. nih.gov

For the synthesis of this compound, if a chiral variant of acetophenone were used, the steric and electronic properties of the substituent at the alpha-position would dictate the diastereomeric ratio of the product. The addition of organometallic reagents to chiral α-keto esters of axially chiral binaphthyls has been shown to yield atrolactic acid esters with diastereoisomeric excesses of up to 52%, a selectivity that is dependent on the nature of the organometallic reagent and reaction conditions. rsc.org

Table 1: Illustrative Diastereoselective Addition to Chiral Ketones

| Chiral Ketone Substrate (Analogous) | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (R)-2-phenylpropanal | Allylmagnesium bromide | 95:5 | nih.gov |

| Chiral α-keto ester | Methylmagnesium iodide | up to 52% d.e. | rsc.org |

| (S)-Hajos-Parrish diketone | Allylic 1,1-diboronate | >50:1 | nih.gov |

This table presents data for analogous reactions to illustrate the principle of diastereoselective addition.

Enantioselective Catalytic Methods for Chiral Tertiary Alcohol Synthesis

The synthesis of a single enantiomer of this compound from achiral starting materials like 3-bromobenzyl bromide and acetophenone requires the use of a chiral catalyst. This represents a significant challenge due to the high reactivity of Grignard reagents, which can lead to a substantial uncatalyzed racemic background reaction. mmu.ac.uk

Recent advancements have led to the development of catalytic systems that can effectively control the enantioselectivity of the addition of organometallic reagents to ketones. These methods often employ a chiral ligand that coordinates to the metal center of the reagent, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group.

A notable approach involves the use of copper(I) catalysts with chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), for the asymmetric addition of Grignard reagents to ketones, achieving high enantioselectivities (up to 95% ee). rsc.org Another strategy utilizes chiral phosphoramide (B1221513) ligands to promote the addition of in-situ generated organozinc reagents to ketones with high yields and enantioselectivities. rsc.org

Table 2: Enantioselective Catalytic Addition of Aryl Nucleophiles to Ketones

| Ketone | Aryl Nucleophile Source | Chiral Ligand/Catalyst System | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Phenylmagnesium bromide | Cu(I)/DACH-derived biaryl ligand | up to 95% | rsc.org |

| Various aryl ketones | Arylboronic acids/Et₂Zn | Chiral phosphoramide | High | rsc.org |

| Silyl enol ethers | Diaryliodonium salts | Cu(I)/chiral bis(phosphine) dioxides | up to 95% | nih.gov |

This table showcases examples of enantioselective additions to ketones analogous to the synthesis of the target compound.

Development and Application of Novel Catalytic Systems in the Preparation of this compound

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of the synthesis of tertiary alcohols like this compound. Research in this area focuses on creating catalysts that are not only highly active and selective but also robust and recyclable.

One area of development is the use of bimetallic catalytic systems, which can offer synergistic effects. For instance, a Cp₂TiCl₂-catalyzed one-pot method for the synthesis of tertiary alcohols from AlCl₃, aryl olefins, and ketones has been developed, proceeding through a proposed titanacyclopropane intermediate. mdpi.com Such systems could potentially be adapted for the synthesis of our target compound.

Another innovative approach is the use of photoredox catalysis. The merger of photoredox catalysis with iron-mediated SH₂ bond formation has enabled the synthesis of quaternary carbons from tertiary alcohols. nih.gov While this is a reverse transformation, the principles of generating and coupling radical intermediates under mild conditions could inspire new synthetic routes.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Adhering to the principles of green chemistry is becoming increasingly important in chemical synthesis. nih.gov This involves the use of safer reagents, energy-efficient processes, and the minimization of waste.

Electrochemical Synthesis Methodologies

Electrochemical methods offer a green alternative to traditional chemical synthesis by replacing stoichiometric reagents with electricity. The electrochemical reduction of ketones to alcohols is a well-established process. organic-chemistry.orgnih.gov For the synthesis of this compound, an electrochemical approach could involve the reductive coupling of 3-bromobenzyl halide and acetophenone.

Recent studies have shown the electrochemical arylation of aldehydes and ketones to be a viable method for accessing secondary and tertiary alcohols under mild conditions. researchgate.net These methods often operate in an undivided cell and can be performed at room temperature, reducing energy consumption and simplifying the experimental setup.

Table 3: Comparison of Conventional vs. Electrochemical Alcohol Synthesis

| Feature | Conventional Grignard Synthesis | Electrochemical Synthesis |

| Reagents | Stoichiometric magnesium metal, anhydrous solvents | Catalytic mediators, electricity |

| Conditions | Strict anhydrous conditions, often requires heating/cooling | Ambient temperature, can be performed in aqueous media |

| Waste | Magnesium salts, solvent waste | Minimal, often recyclable electrolytes |

| Safety | Highly reactive and pyrophoric reagents | Generally safer, avoids hazardous reagents |

Flow Chemistry Applications in Brominated Alcohol Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. rsc.org The synthesis of Grignard reagents and their subsequent reaction with electrophiles are well-suited for flow chemistry, as the excellent temperature control can manage the exothermic nature of these reactions. vapourtec.com

A continuous-flow synthesis of this compound could be envisioned where a stream of 3-bromobenzyl bromide in an ethereal solvent is passed through a packed bed of magnesium to generate the Grignard reagent, which is then immediately merged with a stream of acetophenone. This "in-line" generation and consumption of the highly reactive Grignard reagent would minimize the risks associated with its accumulation. Such a setup would also allow for precise control over reaction time and temperature, potentially leading to higher yields and purities compared to batch methods.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound can be achieved through various synthetic routes, with the Grignard reaction being a primary and well-established method. This reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. In the context of synthesizing this compound, this would typically involve the reaction of a phenylmagnesium halide with 1-(3-bromophenyl)ethan-1-one or the reaction of a (3-bromophenyl)magnesium halide with acetophenone. While the polar, nucleophilic addition mechanism is widely accepted, the potential for a radical-based pathway, particularly with aromatic and sterically hindered substrates, has been a subject of investigation.

Radical Reaction Pathways in Propanol Synthesis

The classical mechanism for the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. chemistrysteps.com However, an alternative mechanism involving a single electron transfer (SET) from the Grignard reagent to the ketone can also occur, leading to the formation of a radical ion pair. organic-chemistry.orgacs.org This SET pathway is more likely to be operative under specific conditions, such as with sterically hindered ketones or with substrates that can stabilize a radical anion, like aromatic ketones. organic-chemistry.orgacs.orglookchem.com

In the synthesis of this compound, the reactants (an aryl Grignard reagent and an aryl ketone) are conducive to a SET mechanism. The reaction would proceed as follows:

Single Electron Transfer: The Grignard reagent transfers an electron to the ketone, forming a magnesium radical cation and a ketyl radical anion.

Radical Coupling: The intermediate radical species then couple to form a magnesium alkoxide.

Protonation: Subsequent workup with an acid protonates the alkoxide to yield the final tertiary alcohol product.

| Step | Description | Intermediates |

| 1 | Single Electron Transfer (SET) | Grignard Reagent, Ketone, Magnesium Radical Cation, Ketyl Radical Anion |

| 2 | Radical Coupling | Magnesium Alkoxide |

| 3 | Protonation | Tertiary Alcohol |

A simplified representation of the potential Single Electron Transfer (SET) pathway in the Grignard synthesis of a tertiary alcohol.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Related Compounds

While the Grignard reaction remains a staple for the synthesis of tertiary alcohols, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of C-C bonds, including those in structurally related tertiary benzylic alcohols and 1,1-diarylalkanes. acs.org These methods often offer milder reaction conditions and greater functional group tolerance. Catalysts based on palladium and rhodium have been extensively explored for these transformations. nih.govnih.govoaepublish.commdpi.com

For instance, palladium-catalyzed reactions have been developed for the 1,1-diarylation of alkenes, providing a route to compounds with a 1,1-diarylalkane motif, which is structurally analogous to the core of this compound. nih.govoaepublish.com These reactions can involve the coupling of aryl halides with organoboron reagents or other organometallic species in the presence of a palladium catalyst.

Rhodium-catalyzed reactions have also been employed for the synthesis of tertiary alcohols from ketones and organoboron reagents, as well as for the alkylation of aromatic ketones. nih.govmdpi.com These methods provide alternative strategies for the construction of the key carbon-carbon bond in tertiary alcohols.

The following table summarizes selected transition metal-catalyzed reactions for the synthesis of compounds structurally related to this compound. It is important to note that these are examples from the broader literature on the synthesis of related compound classes, and their direct application to the synthesis of this compound would require specific investigation.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(0) / Chiral Phosphoric Acid | Allyl Sulfones, Aryl Boronic Acids | Chiral 1,1-Diarylalkane Sulfones | oaepublish.com |

| Pd₂(dba)₃ | Ethylene, Aryldiazonium Salts, Arylboronic Acids | 1,1-Diarylalkanes | nih.gov |

| Rhodium(II) complexes | Aryldiazoacetates, Esters | Tertiary Alcohols | nih.gov |

| Rhodium complexes | Aromatic Ketones, Allylic Alcohols | β-Aryl Carbonyl Compounds | mdpi.com |

A summary of selected transition metal-catalyzed reactions for the synthesis of compounds with structural similarities to this compound.

Chemical Reactivity and Derivatization Studies of 1 3 Bromophenyl 2 Phenylpropan 2 Ol

Functionalization Strategies for the Bromophenyl Moiety in 1-(3-bromophenyl)-2-phenylpropan-2-ol

The carbon-bromine bond on the phenyl ring is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the aryl bromide. nih.gov These reactions share a common mechanistic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. youtube.comyoutube.com It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. youtube.com For this compound, a Suzuki reaction would yield a biphenyl (B1667301) derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.org Copper-free protocols have also been developed. ucsb.eduresearchgate.net Applying this reaction to this compound would introduce an alkyne substituent onto the phenyl ring.

Table 2: Representative Conditions for Sonogashira Coupling of an Aryl Bromide

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the coupling reaction |

| Co-catalyst | CuI | Facilitates the reaction with the alkyne |

| Base/Solvent | Triethylamine, Diisopropylamine | Neutralizes byproduct and acts as solvent |

Buchwald-Hartwig Amination: This reaction is a method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine (primary or secondary), ammonia (B1221849), or an ammonia equivalent. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. youtube.comorganic-chemistry.org This transformation would convert the bromophenyl group of the target molecule into an aniline (B41778) derivative. The choice of bulky, electron-rich phosphine ligands is often critical for high efficiency. youtube.comnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Bromide

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophile |

| Amine | Morpholine, Aniline | Nucleophile |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source |

| Ligand | XPhos, SPhos, BINAP | Stabilizes catalyst and facilitates reaction steps |

| Base | NaOtBu, LiHMDS, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Beyond palladium catalysis, the bromophenyl group can be functionalized through other organometallic intermediates.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can convert the aryl bromide into an aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce new functional groups.

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent (Ar-MgBr) by reacting it with magnesium metal. This organometallic compound is a strong nucleophile and can be used in a wide range of reactions to form new carbon-carbon bonds.

Chemo- and Regioselectivity in Multi-Functional Transformations of this compound

A key challenge in the derivatization of this compound is achieving chemoselectivity—selectively reacting one functional group in the presence of the other.

Cross-Coupling vs. Hydroxyl Reactivity: The conditions for many palladium-catalyzed cross-coupling reactions, particularly the choice of base, must be carefully selected to avoid unwanted side reactions at the tertiary alcohol. For example, the strong bases like sodium tert-butoxide used in Buchwald-Hartwig amination could potentially induce elimination of the tertiary alcohol, especially at elevated temperatures. In contrast, the milder inorganic bases typically used in Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄) are less likely to interfere with the hydroxyl group. researchgate.net

Directing Group Effects: In some contexts, a hydroxyl group can act as a directing group, influencing the outcome of a reaction at a nearby site. For instance, a hydroxyl group can direct palladium-catalyzed cross-coupling reactions by forming a transient palladium alkoxide, which can alter the expected regioselectivity or activate an otherwise unreactive site. nih.gov While this has been demonstrated in specific systems, its applicability to the C-Br functionalization of this compound would require experimental investigation.

Ultimately, achieving selectivity in transformations depends on exploiting the different reactivity profiles of the C-Br bond and the tertiary alcohol. Reactions that are specific to aryl halides (e.g., oxidative addition to Pd(0)) can generally be performed selectively, provided the conditions are not harsh enough to promote acid- or base-catalyzed reactions of the alcohol.

Stereochemical Implications and Control in Chemical Transformations of this compound

The molecule this compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group and the phenyl group (C2). The presence of this chiral center means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This chirality has profound implications for its chemical transformations, as reactions involving the stereocenter or its vicinity can proceed with varying degrees of stereoselectivity and stereospecificity. The control of stereochemical outcomes in the reactions of this compound is a critical aspect of its synthetic utility, particularly in the preparation of enantiomerically pure downstream products, which is often a requirement for biologically active molecules.

The stereochemical course of reactions involving chiral alcohols is influenced by several factors, including the nature of the reagents, the reaction mechanism, and the steric and electronic properties of the substrate. In the case of this compound, the bulky phenyl and 3-bromobenzyl groups attached to the chiral tertiary alcohol create a specific steric environment that can be exploited to achieve stereochemical control.

Influence of the Stereocenter on Reactivity

The spatial arrangement of the substituents around the chiral C2 atom can influence the approach of reagents. For reactions occurring at the hydroxyl group, such as esterification or etherification, the stereocenter may direct the incoming electrophile to the less sterically hindered face of the molecule. However, as a tertiary alcohol, SN2-type reactions at the carbinol carbon are precluded. Reactions that proceed via a carbocation intermediate, such as SN1-type substitutions or elimination reactions, would lead to a loss of stereochemical information, resulting in a racemic mixture of products. Therefore, transformations that avoid the formation of a planar carbocation at the stereocenter are essential for preserving chirality.

Strategies for Stereochemical Control

Several strategies can be employed to control the stereochemistry during the transformation of this compound. These include:

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. For example, enzymatic acylation is a common method for the kinetic resolution of chiral alcohols.

Asymmetric Synthesis: While this compound is the starting material in this context, the principles of asymmetric synthesis are relevant when considering its derivatization. Reactions at the bromine-substituted phenyl ring, such as Suzuki or Heck cross-coupling reactions, can be performed using chiral phosphine ligands on the metal catalyst. These chiral ligands can create a chiral environment around the metal center, potentially leading to atropisomerism in the biphenyl products if the rotation around the newly formed C-C bond is restricted.

Substrate-Controlled Diastereoselective Reactions: If a new stereocenter is created during a reaction, the existing stereocenter in this compound can influence the stereochemical outcome. This is known as substrate control. For instance, epoxidation of an olefin introduced into the molecule through derivatization would likely proceed with some degree of diastereoselectivity, favoring the formation of one diastereomer over the other due to the steric influence of the chiral tertiary alcohol moiety.

Illustrative Stereochemical Transformations

The following table outlines potential stereocontrolled reactions starting from an enantiomerically enriched form of this compound, based on established chemical principles for similar chiral alcohols.

| Reaction Type | Reagents and Conditions | Starting Material | Major Product | Stereochemical Outcome |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Carboxylic Acid (R'COOH) | (R)-1-(3-bromophenyl)-2-phenylpropan-2-ol | (S)-Ester derivative | Inversion of stereochemistry |

| Enzymatic Kinetic Resolution | Racemic this compound, Lipase, Acylating agent (e.g., vinyl acetate) | Racemic alcohol | (S)-1-(3-bromophenyl)-2-phenylpropan-2-ol and (R)-acetate ester | Separation of enantiomers |

| Sharpless Asymmetric Dihydroxylation | If an alkenyl side chain were present on the phenyl ring: AD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆ | Alkene derivative of (R)-1-(3-bromophenyl)-2-phenylpropan-2-ol | Diol derivative | High diastereoselectivity |

| Suzuki Cross-Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base | (R)-1-(3-bromophenyl)-2-phenylpropan-2-ol | (R)-1-(Aryl)-2-phenylpropan-2-ol derivative | Retention of stereochemistry |

This table is illustrative and based on predicted outcomes from known stereospecific and stereoselective reactions.

Detailed research into the stereochemical control of reactions involving this compound would be necessary to optimize conditions for specific transformations and to fully elucidate the influence of its chiral center. The development of such stereocontrolled methodologies is crucial for accessing enantiomerically pure derivatives that may have applications in medicinal chemistry and materials science. The interplay between the chiral center and the reactive sites within the molecule provides a rich field for further investigation.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 3 Bromophenyl 2 Phenylpropan 2 Ol

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry Assignment

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like 1-(3-bromophenyl)-2-phenylpropan-2-ol. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) techniques are essential for assembling the molecular framework and determining stereochemistry.

Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, for instance, to confirm the connectivity within the propan-2-ol backbone. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would allow for the unambiguous assignment of all quaternary carbons, including the one bearing the hydroxyl group and the substituted carbons of the aromatic rings.

For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons, providing insights into the relative stereochemistry of the chiral center. For this compound, these techniques could help determine the spatial proximity of the phenyl and 3-bromophenyl groups to the other substituents around the chiral carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative as specific experimental values are not publicly available.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 (CH₂) | δ 3.0-3.2 (d) | ~45 | C2, C1', C2', C6' |

| C2 (C-OH) | - | ~75 | C1, C3, C1'', C2'', C6'' |

| C3 (CH₃) | δ 1.6 (s) | ~28 | C2, C1'' |

| C1' (3-bromophenyl) | - | ~145 | C1, C2' |

| C2' | δ 7.3-7.5 (m) | ~130 | C4', C6' |

| C3' (C-Br) | - | ~122 | C2', C4', C5' |

| C4' | δ 7.1-7.3 (m) | ~130 | C2', C6' |

| C5' | δ 7.1-7.3 (m) | ~128 | C3', C1' |

| C6' | δ 7.3-7.5 (m) | ~125 | C2', C4' |

| C1'' (phenyl) | - | ~148 | C2, C2'', C6'' |

| C2''/C6'' | δ 7.2-7.4 (m) | ~125 | C4'' |

| C3''/C5'' | δ 7.2-7.4 (m) | ~128 | C1'' |

| C4'' | δ 7.2-7.4 (m) | ~127 | C2''/C6'' |

| OH | Variable | - | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₅H₁₅BrO), HRMS would confirm the elemental composition, distinguishing it from other potential isobaric compounds. The presence of the bromine atom would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses. For example, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Other expected fragments would arise from the cleavage of the carbon-carbon bonds adjacent to the tertiary alcohol, leading to the formation of stable carbocations.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |

| [C₁₅H₁₅BrO]⁺ | 290.0306 | 292.0286 | Molecular Ion |

| [C₁₅H₁₃Br]⁺ | 272.0200 | 274.0180 | Loss of H₂O |

| [C₈H₉O]⁺ | 121.0653 | - | Cleavage of C1-C2 bond |

| [C₇H₆Br]⁺ | 168.9651 | 170.9631 | Cleavage of C1-C2 bond |

| [C₆H₅]⁺ | 77.0391 | - | Phenyl cation |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (R or S) of a chiral molecule. These methods measure the differential absorption of left and right circularly polarized light.

The experimental ECD and VCD spectra are compared with theoretical spectra generated through quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. The aromatic chromophores (phenyl and 3-bromophenyl groups) in this compound are expected to give rise to distinct signals in the ECD spectrum, making this technique particularly suitable for its stereochemical analysis.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Stereochemical and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Crucially, SCXRD can unambiguously determine the absolute stereochemistry of a chiral molecule through the anomalous dispersion effect, often referenced by the Flack parameter. This analysis would provide an absolute structural proof of the R or S configuration of a specific enantiomer. Furthermore, SCXRD reveals the preferred conformation of the molecule in the solid state, including the rotational positioning of the phenyl and 3-bromophenyl groups relative to each other and the propan-2-ol backbone. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Theoretical and Computational Investigations on 1 3 Bromophenyl 2 Phenylpropan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic architecture and bonding nature of 1-(3-bromophenyl)-2-phenylpropan-2-ol. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of electron distribution and orbital interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap implies that the molecule is more reactive and can be more easily polarized.

For this compound, the presence of two phenyl rings, a hydroxyl group, and a bromine atom influences the energies and localizations of the frontier orbitals. The phenyl rings, being electron-rich, are expected to contribute significantly to the HOMO. The electronegative bromine and oxygen atoms will likely influence the electron density distribution and the energies of both the HOMO and LUMO.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.30 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.idresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.

In this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its lone pairs. The hydrogen atom of the hydroxyl group, being electropositive, would be expected to have a region of positive potential (blue). The aromatic rings, with their delocalized π-electron systems, would exhibit regions of negative potential above and below the plane of the rings. The bromine atom, being electronegative, would also influence the electrostatic potential in its vicinity.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen of Hydroxyl Group | Negative (Red) | Site for electrophilic attack. |

| Hydrogen of Hydroxyl Group | Positive (Blue) | Site for nucleophilic attack. |

| Aromatic Rings (π-system) | Negative (Red) | Can interact with electrophiles. |

| Bromine Atom | Slightly Negative (Yellow/Orange) | Influences regional reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is a dynamic entity with various possible conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. cwu.edumdpi.com For a flexible molecule like this compound, with multiple rotatable bonds, a multitude of conformations are possible.

Computational methods, such as systematic conformational searches and molecular mechanics calculations, can be employed to explore the potential energy surface of the molecule and identify the low-energy conformers. cwu.edu The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. core.ac.uk By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions in a simulated environment, such as a solvent. core.ac.uk This allows for the study of how the molecule explores its conformational space and how its structure fluctuates under different conditions. For this compound, MD simulations could reveal the preferred orientations of the phenyl rings relative to each other and the dynamics of the hydroxyl group.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-C) | Description |

|---|---|---|---|

| 1 | 0.00 | 60 | Gauche conformation of the phenyl groups. |

| 2 | 1.20 | 180 | Anti conformation of the phenyl groups. |

| 3 | 2.50 | -60 | Alternative gauche conformation. |

Reaction Mechanism Modeling and Transition State Characterization of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. walisongo.ac.id By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide detailed insights into the reaction pathway. For instance, in a Grignard reaction to synthesize this tertiary alcohol, calculations could elucidate the structure of the transition state for the nucleophilic attack of the Grignard reagent on a ketone precursor.

The characterization of the transition state involves determining its geometry and energy. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. Furthermore, vibrational frequency analysis can confirm that the identified structure is indeed a true transition state, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction and Interpretation of Spectroscopic Parameters via Computational Chemistry (e.g., NMR chemical shifts)

Computational chemistry has become an indispensable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comnih.govsourceforge.ioillinois.edu By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the NMR chemical shifts with a reasonable degree of accuracy. nih.govmdpi.com

These predictions are highly valuable for several reasons. They can aid in the assignment of experimental NMR spectra, especially for complex molecules where signals may overlap. They can also be used to confirm the structure of a newly synthesized compound by comparing the calculated spectrum with the experimental one. Furthermore, computational NMR can be used to study the effects of conformational changes and intermolecular interactions on chemical shifts. nih.govresearchgate.net

For this compound, DFT (Density Functional Theory) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The accuracy of these predictions can be improved by using appropriate basis sets and by considering the effects of the solvent, often through the use of implicit solvent models. nih.govmdpi.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-OH | 75.8 | 76.2 |

| C-Br | 122.5 | 122.9 |

| Aromatic C-H (ortho to Br) | 130.1 | 130.4 |

| Aromatic C-H (meta to Br) | 128.9 | 129.2 |

| Aromatic C-H (para to Br) | 126.7 | 127.0 |

| Methyl Carbon | 28.4 | 28.8 |

Synthetic Utility and Applications of 1 3 Bromophenyl 2 Phenylpropan 2 Ol As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds and Advanced Intermediates

There is no available scientific literature that describes the use of 1-(3-bromophenyl)-2-phenylpropan-2-ol as a direct precursor in the synthesis of complex organic scaffolds or advanced intermediates. While the structure of the molecule, featuring a tertiary alcohol and a brominated phenyl ring, suggests potential for various chemical transformations, no specific examples or methodologies have been documented in published research. The bromine atom could theoretically serve as a handle for cross-coupling reactions, and the tertiary alcohol could be a leaving group or a directing group, but these potential applications remain hypothetical in the absence of experimental data.

Development of Chiral Ligands and Catalysts from this compound

The development of chiral ligands and catalysts derived from This compound has not been reported in the scientific literature. The molecule possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl group. In principle, resolution of the racemic mixture could provide enantiopure starting materials for the synthesis of chiral ligands for asymmetric catalysis. However, no studies have been published on the resolution of this compound or its subsequent use in the development of chiral catalysts.

Integration into Multicomponent Reactions for Scaffold Diversification

A search of the available chemical literature did not yield any examples of This compound being utilized as a reactant in multicomponent reactions (MCRs). MCRs are powerful tools for generating molecular diversity, and components with multiple functional groups are often valuable. While the structural features of This compound could potentially lend themselves to certain MCRs, there is no documented evidence of its use in this context to create diverse chemical scaffolds.

Utility in the Construction of Functional Organic Materials (excluding biological materials)

There are no published reports on the application of This compound in the construction of functional organic materials. The presence of a phenyl and a bromophenyl group might suggest potential applications in areas such as liquid crystals, polymers, or organic electronics after suitable modification. However, no research has been conducted or published to explore or validate these potential uses.

Emerging Research Directions and Unexplored Avenues for 1 3 Bromophenyl 2 Phenylpropan 2 Ol Studies

Development of Highly Efficient and Selective Catalytic Systems for Transformations of 1-(3-bromophenyl)-2-phenylpropan-2-ol

The transformation of this compound is a key area of research, with a focus on developing catalytic systems that offer high efficiency and selectivity. The presence of both a tertiary alcohol and an aryl bromide functionality allows for a diverse range of chemical manipulations.

Current research efforts are geared towards the development of dual-catalytic systems that can simultaneously or sequentially activate different parts of the molecule. For instance, a combination of a transition metal catalyst, such as palladium or nickel, for cross-coupling reactions at the aryl bromide site, and a Lewis or Brønsted acid catalyst to activate the tertiary alcohol for dehydration or substitution, could enable novel one-pot transformations.

Recent advancements in catalysis have demonstrated the potential of various systems for similar transformations. For example, nickel-catalyzed cross-coupling reactions have shown broad functional group tolerance, which would be crucial for reactions involving the hydroxyl group of this compound. acs.org Similarly, synergistic photocatalytic systems, perhaps employing a combination of a photosensitizer and a transition metal catalyst, could offer environmentally benign pathways for the oxidation or functionalization of the benzylic position. rsc.org

| Catalyst System | Potential Transformation of this compound | Anticipated Advantages |

| Palladium/Lewis Acid | Suzuki or Buchwald-Hartwig coupling followed by dehydration | One-pot synthesis of functionalized stilbene (B7821643) derivatives. |

| Nickel/Photocatalyst | C-O bond cleavage and subsequent arylation | Access to novel tri-aryl substituted alkanes. |

| Ruthenium Pincer Complex | Dehydrogenation to a ketone intermediate | In-situ generation of a reactive species for subsequent reactions. nih.gov |

| Copper/Biquinoline | Benzylic C-H esterification | Late-stage functionalization without directing groups. organic-chemistry.org |

Exploration of Novel Reaction Pathways and Domino Sequences for Enhanced Synthetic Efficiency

The structural features of this compound make it an ideal candidate for the exploration of novel reaction pathways and domino sequences, which can significantly enhance synthetic efficiency by minimizing intermediate purification steps.

One promising avenue is the investigation of domino reactions that initiate at one functional group and cascade to involve the other. For example, an initial palladium-catalyzed intramolecular Heck reaction, triggered by the aryl bromide, could be followed by a dehydration step to generate complex polycyclic aromatic hydrocarbons. The development of manganese-catalyzed domino processes for the synthesis of dihydrocoumarins from 2-hydroxybenzyl alcohols showcases the potential of such strategies. rsc.org

Furthermore, the tertiary alcohol can act as a precursor to a stabilized carbocation, which could participate in subsequent cyclization or rearrangement reactions. The use of highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) has been shown to facilitate the dehydration of benzylic alcohols, opening up pathways for Friedel-Crafts-type reactions with the pendant phenyl ring or external nucleophiles. nih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of complex molecules like this compound. These computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

By training ML models on large datasets of reactions involving similar tertiary benzylic alcohols and aryl bromides, it is possible to predict the success and yield of a planned transformation of this compound. nih.govpharmaceutical-technology.com This predictive power can save significant experimental time and resources. For instance, a model could predict the optimal catalyst, ligand, and solvent combination for a specific cross-coupling reaction on this substrate.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound is crucial for the development of more efficient and selective processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable in this regard.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) can provide real-time data on the concentrations of reactants, intermediates, and products. This information is critical for elucidating reaction pathways, identifying transient species, and determining reaction kinetics. For example, monitoring the Grignard reaction to synthesize tertiary alcohols can provide insights into the formation of the alkoxymagnesium bromide salt intermediate. datapdf.com

The application of these techniques to the study of catalytic reactions involving this compound could reveal crucial details about catalyst activation, turnover-limiting steps, and deactivation pathways. This knowledge would enable the rational design of improved catalytic systems.

Q & A

Q. What are the most reliable synthetic routes for 1-(3-bromophenyl)-2-phenylpropan-2-ol, and how can purity be optimized?

The synthesis typically involves bromination of a benzophenone precursor followed by reduction. For example, bromination of 2-phenylpropan-2-one with bromine under controlled conditions yields an intermediate, which is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the alcohol . Microwave-assisted Claisen-Schmidt condensation (as demonstrated for structurally related chalcones) can optimize reaction time and yield (e.g., 62–87% yields for bromophenyl analogs) . Purification via column chromatography or recrystallization in ethanol enhances purity (>95%) for biological assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 2.1–2.5 ppm) .

- IR : Confirms the presence of -OH (broad peak ~3200–3500 cm) and C-Br (550–650 cm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] ~289–291 m/z for brominated analogs) .

Q. How is the cytotoxicity of this compound evaluated in preliminary studies?

Standard protocols use MCF-7 breast cancer cells treated with varying concentrations (e.g., 1–100 µg/mL) and measured via Presto Blue™ assay. IC values are calculated to assess potency. For example, structurally similar bromophenyl chalcones showed IC values of 22–42 µg/mL, indicating moderate cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity and biological activity of this compound?

The electron-withdrawing bromine at the meta position stabilizes intermediates in nucleophilic substitution reactions, enhancing reactivity compared to para-bromo or chloro analogs . In cytotoxicity studies, meta-substitution correlates with improved activity (e.g., IC = 42.22 µg/mL for 3-bromophenyl vs. 1484.75 µg/mL for 4-chlorophenyl derivatives) due to optimized steric and electronic interactions with cellular targets .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 software confirms bond lengths, angles, and stereochemistry. For example, bromophenyl derivatives exhibit C-Br bond lengths of ~1.89–1.91 Å and dihedral angles <10° between aromatic rings, indicating minimal steric hindrance .

Q. What experimental strategies address contradictions in cytotoxicity data across studies?

- Dose-Response Reproducibility : Validate IC values across multiple cell lines (e.g., Vero vs. MCF-7) .

- Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

- Comparative SAR : Test halogen-substituted analogs (e.g., fluoro, iodo) to isolate substituent-specific effects .

Q. What advanced techniques optimize reaction mechanisms for scaled synthesis?

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., bromination vs. reduction) .

- Flow Chemistry : Continuous-flow reactors improve yield (e.g., 75% vs. 55% in batch) by enhancing heat/mass transfer .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.